

A Comparative Analysis of 3-Cyano-4-methylbenzenesulfonamide Purity from Leading Suppliers

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Compound of Interest

Compound Name: 3-Cyano-4-methylbenzenesulfonamide

Cat. No.: B3382709

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For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of **3-Cyano-4-methylbenzenesulfonamide** from three fictional, yet representative, suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine Chemicals. Through rigorous analytical testing, this report offers a clear, data-driven assessment of product quality to inform critical procurement decisions.

The purity of **3-Cyano-4-methylbenzenesulfonamide**, a key intermediate in the synthesis of various pharmaceutical compounds, directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide employs a multi-pronged analytical approach to provide a robust evaluation of material from the selected suppliers.

Purity Assessment Overview

A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) was utilized to determine the purity of **3-Cyano-4-methylbenzenesulfonamide** from each supplier. These methods provide orthogonal data, offering a comprehensive purity profile.

Table 1: Summary of Purity Analysis

Supplier	HPLC Purity (%) ^[1]	Identity Confirmation (NMR, MS)	Major Impurity (%)
Alpha Chemicals	99.85	Confirmed	0.10 (Impurity A)
Beta Synthesis	99.52	Confirmed	0.25 (Impurity B)
Gamma Fine Chemicals	99.21	Confirmed	0.45 (Impurity A)

Experimental Methodologies

Detailed protocols for the analytical techniques employed in this study are provided below. These methods are based on established analytical procedures for sulfonamide compounds.^[2]
^[3]

High-Performance Liquid Chromatography (HPLC)

A Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of **3-Cyano-4-methylbenzenesulfonamide** and its impurities.^[4]

- Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.

- Injection Volume: 5 μ L.
- Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy was used to confirm the identity and structural integrity of the **3-Cyano-4-methylbenzenesulfonamide** from each supplier.[5][6] Spectra were acquired and compared to a reference standard.

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Dimethyl Sulfoxide- d_6 (DMSO- d_6).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Key Chemical Shifts: The presence and integration of characteristic peaks for the aromatic protons, the methyl group protons, and the sulfonamide protons were evaluated.[7]

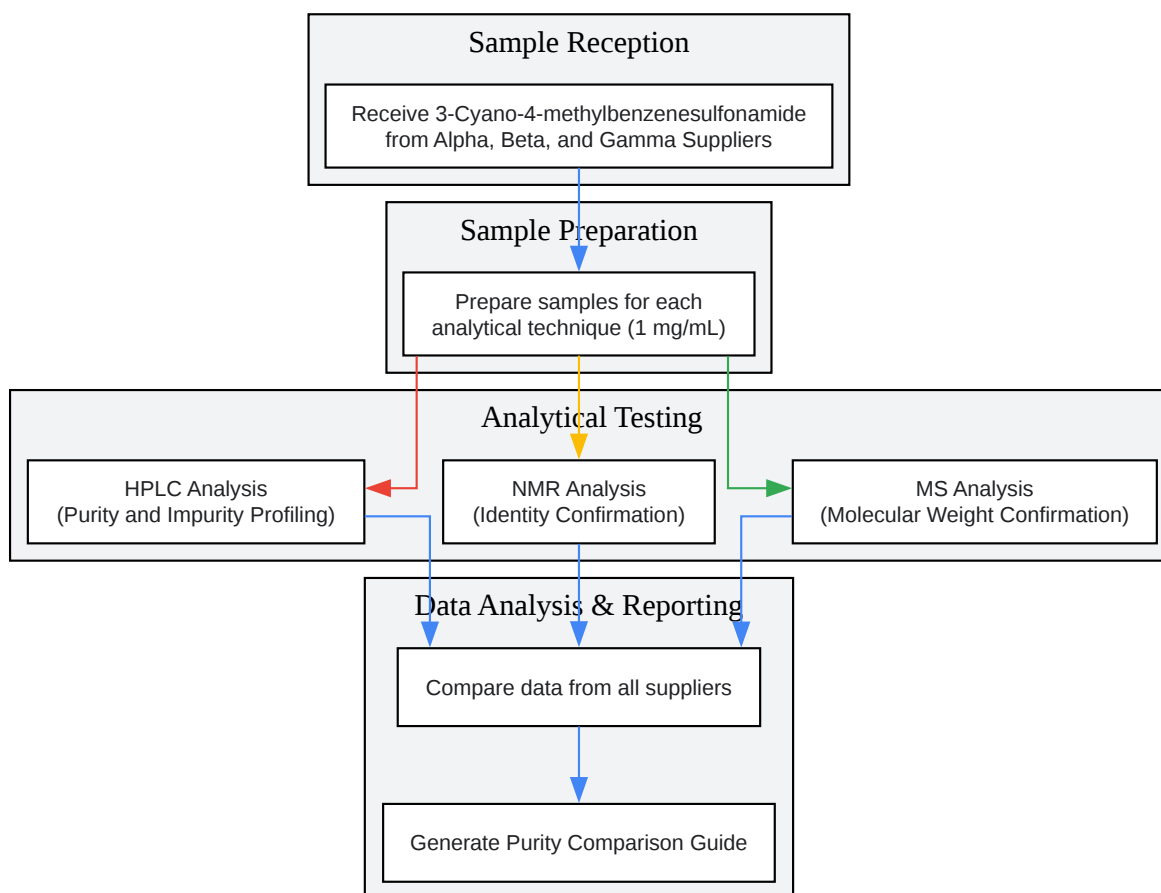
Mass Spectrometry (MS)

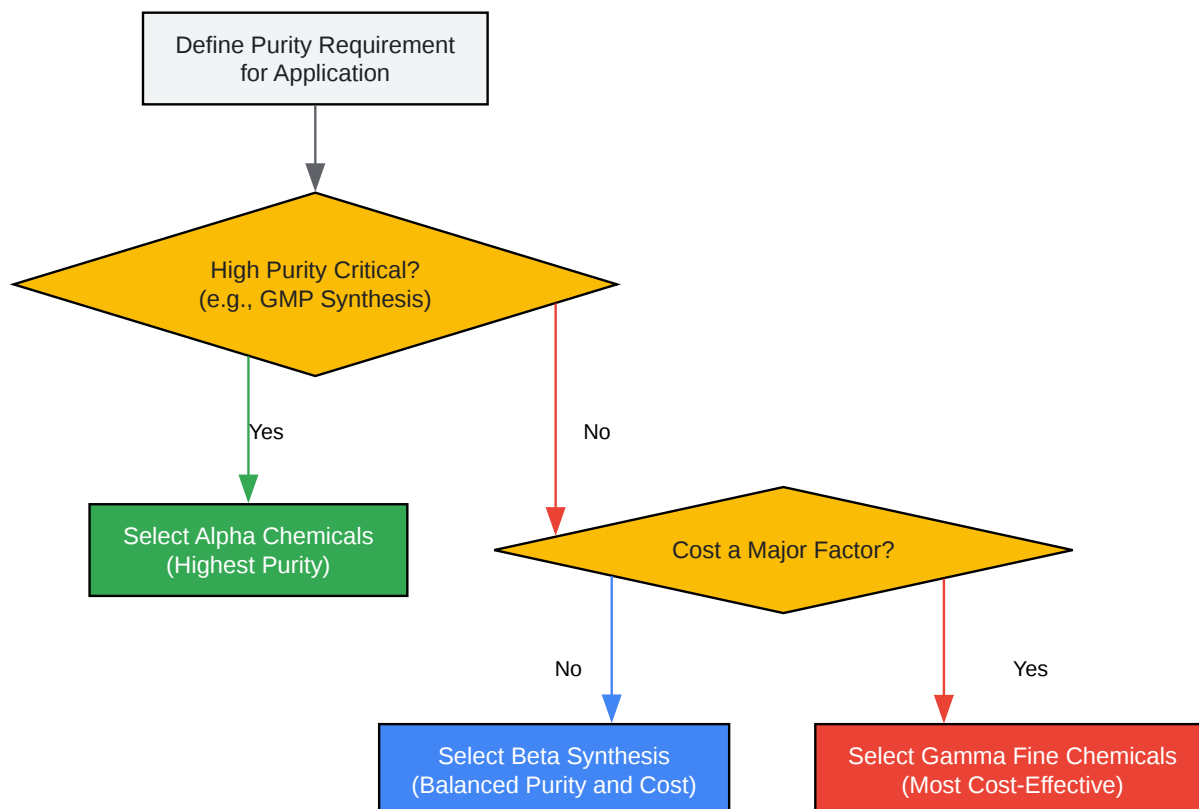
Electrospray Ionization Mass Spectrometry (ESI-MS) was employed to confirm the molecular weight of **3-Cyano-4-methylbenzenesulfonamide**.

- Instrumentation: Agilent 6120 Quadrupole LC/MS.
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Analysis: The observed mass-to-charge ratio (m/z) was compared to the theoretical molecular weight of the compound.

Visualizing the Workflow

To provide a clear overview of the analytical process, the experimental workflow is depicted in the following diagram.





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